Electrophilicity Ranking: Triethyloxonium vs. Trimethyloxonium and Common Alkylating Agents
Triethyloxonium tetrafluoroborate (Et3O+X-) demonstrates a specific rank within the electrophilicity hierarchy of common alkylating reagents, providing a quantitative basis for reagent selection. It is a less potent electrophile than its methyl analog, trimethyloxonium (Me3O+X-), but significantly more reactive than other common ethylating agents like ethyl iodide .
| Evidence Dimension | Electrophilicity Ranking |
|---|---|
| Target Compound Data | Et3O+X- |
| Comparator Or Baseline | Me3O+X- and other alkylating reagents (Me2Cl+SbF6- > (MeO)2CH+BF4- > Me3O+X- > Et3O+X- > MeOTf > MeOSO2F > (MeO)2SO2 > MeI) |
| Quantified Difference | Triethyloxonium (Et3O+X-) is one rank less electrophilic than trimethyloxonium (Me3O+X-) in the established scale, but several ranks more electrophilic than common neutral ethylating agents like diethyl sulfate ( (MeO)2SO2 is a proxy for ranking). |
| Conditions | Qualitative scale based on comparative reactivity studies in organic synthesis . |
Why This Matters
This established rank provides a predictable basis for selecting the appropriate reagent strength; when methyl transfer is too aggressive or leads to side reactions, the slightly less electrophilic triethyloxonium offers a controlled alternative for ethylation.
